Pentacosadiynoic acid
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Overview
Description
Pentacosadiynoic acid, also known as 10,12-pentacosadiynoic acid, is a long-chain diacetylene compound with the molecular formula C25H42O2. It is known for its unique ability to undergo polymerization upon exposure to ultraviolet light, resulting in a color change. This property makes it valuable in various scientific and industrial applications, particularly in the field of sensors and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacosadiynoic acid can be synthesized through the esterification of 10,12-pentacosadiynoic acid with various alcohols. The polymer of 10,12-pentacosadiynoic acid-4-aminophenyl ester, for example, is formed by self-assembly of the monomer, followed by UV irradiation at room temperature . The synthesis involves the use of reagents such as ethylene glycol monomethylether, diethylene glycol monomethyl ether, and triethylene glycol monomethyl ether, resulting in the formation of ester head groups .
Industrial Production Methods
In industrial settings, this compound is often produced through photopolymerization. This process involves the exposure of the monomer to ultraviolet light, which initiates a 1,4-addition reaction, converting the monomers into polymers . The polymerization process is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pentacosadiynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Pentacosadiynoic acid has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of colorimetric and fluorescence sensors for detecting cationic surfactants.
Medicine: Incorporated into radiochromic films for dosimetry applications in radiotherapy.
Industry: Utilized in the fabrication of nanofibers and thin films for various industrial applications.
Mechanism of Action
The mechanism of action of pentacosadiynoic acid involves its ability to undergo polymerization upon exposure to ultraviolet light. This process results in a color change from colorless to blue, which is due to the formation of a conjugated polymeric chain. The polymerization is initiated by the absorption of UV light, which causes the diacetylene monomers to undergo a 1,4-addition reaction . The resulting polymer exhibits unique optical properties, making it useful in various sensing applications.
Comparison with Similar Compounds
Pentacosadiynoic acid is unique among diacetylene compounds due to its specific molecular structure and reactivity. Similar compounds include:
Hexadecadiynoic acid: Displays greater photoreactivity than this compound upon UV irradiation.
Sodium salt of this compound: Exhibits different coordination properties and photostability compared to its lithium analogues.
Bismuth complex of this compound: Shows unique photoresponsive behavior, although further research is needed to fully understand its properties.
Properties
CAS No. |
119718-47-7 |
---|---|
Molecular Formula |
C25H42O2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
pentacosa-2,4-diynoic acid |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-20H2,1H3,(H,26,27) |
InChI Key |
DZLWMPMXBUHMQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC#CC#CC(=O)O |
Origin of Product |
United States |
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